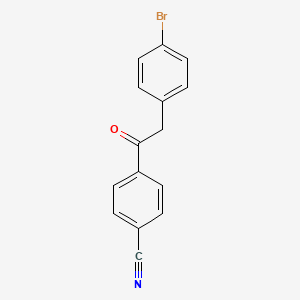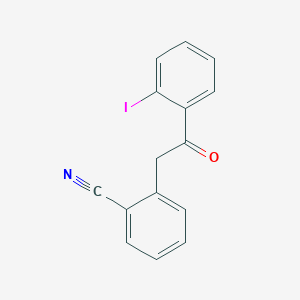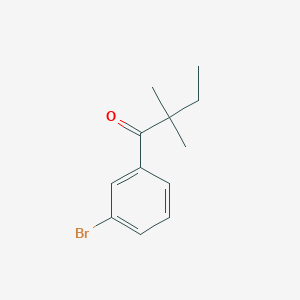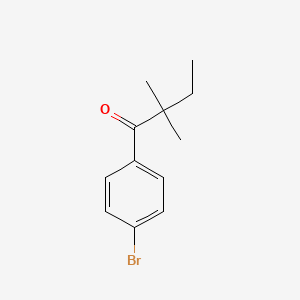
3-Bromo-3'-tiomorfolinometilbenzofenona
Descripción general
Descripción
3-Bromo-3’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C18H18BrNOS It is known for its unique structure, which includes a bromine atom, a thiomorpholine ring, and a benzophenone moiety
Aplicaciones Científicas De Investigación
3-Bromo-3’-thiomorpholinomethylbenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
- One known target of 3-BrPA is methane monooxygenase component A alpha chain (MmoA), which plays a role in microbial metabolism . Further studies are needed to identify additional targets.
- Specifically, it inhibits glycolysis and mitochondrial activity, disrupting cancer cell energy production. This aligns with the “Warburg effect,” where cancer cells exhibit high glycolysis even in the presence of oxygen .
- In malignant peripheral nerve sheath tumors (MPNST), which are aggressive and therapy-resistant, 3-BrPA reduces viability by inhibiting glycolysis and mitochondrial function .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Análisis Bioquímico
Biochemical Properties
3-Bromo-3’-thiomorpholinomethylbenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-Bromo-3’-thiomorpholinomethylbenzophenone can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 3-Bromo-3’-thiomorpholinomethylbenzophenone on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. These changes can result in altered cellular functions, including proliferation, apoptosis, and metabolic activity .
Molecular Mechanism
At the molecular level, 3-Bromo-3’-thiomorpholinomethylbenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-3’-thiomorpholinomethylbenzophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to 3-Bromo-3’-thiomorpholinomethylbenzophenone can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-3’-thiomorpholinomethylbenzophenone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including organ damage and altered metabolic function .
Metabolic Pathways
3-Bromo-3’-thiomorpholinomethylbenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3-Bromo-3’-thiomorpholinomethylbenzophenone is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function, with certain compartments or organelles being more susceptible to its effects .
Subcellular Localization
The subcellular localization of 3-Bromo-3’-thiomorpholinomethylbenzophenone is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can affect gene expression and other nuclear processes .
Métodos De Preparación
The synthesis of 3-Bromo-3’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
3-Bromo-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
3-Bromo-3’-thiomorpholinomethylbenzophenone can be compared with other similar compounds such as:
3-Bromo-4-methylbenzoic acid: Similar in having a bromine atom but differs in its functional groups and applications.
3-Bromothianaphthene: Shares the bromine atom but has a different core structure and reactivity.
Propiedades
IUPAC Name |
(3-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJYKYXDFNWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643364 | |
| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-00-3 | |
| Record name | (3-Bromophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















